Product packaging for Bicyclo[4.1.0]heptane-7-carbohydrazide(Cat. No.:CAS No. 305835-57-8)

Bicyclo[4.1.0]heptane-7-carbohydrazide

Cat. No.: B3032626
CAS No.: 305835-57-8
M. Wt: 154.21 g/mol
InChI Key: NLGTWUMUVALTKA-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptane-7-carbohydrazide is a versatile chemical building block built on a bicyclic hydrocarbon scaffold. Its core structure is a norcarane derivative, which incorporates a strained three-membered cyclopropane ring fused to a cyclohexane ring, a feature of significant interest in medicinal and synthetic chemistry. The reactive carbohydrazide functional group makes this compound a highly valuable intermediate for the synthesis of a diverse range of novel chemical entities, particularly through condensation reactions to form hydrazone derivatives. This compound serves as a crucial precursor in organic and medicinal chemistry research. It is primarily used to synthesize various Schiff base derivatives, a class of compounds known for their broad spectrum of biological activities. Evidence from closely related analogs demonstrates its application in creating potential enzyme inhibitors; for instance, exo -bicyclo[4.1.0]heptane-7-methanol has been reported as a novel latent inhibitor of liver alcohol dehydrogenase . Researchers utilize this carbohydrazide to develop new hydrazone compounds by reacting it with different aromatic aldehydes, which are then screened for various pharmacological properties. These applications are strictly for research purposes in laboratory settings. Intended Applications: • Synthetic intermediate for novel organic molecules • Precursor for hydrazone-based compound libraries • Building block in medicinal chemistry and drug discovery research • Scaffold for developing enzyme inhibitors Please note: This product is designated 'For Research Use Only.' It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O B3032626 Bicyclo[4.1.0]heptane-7-carbohydrazide CAS No. 305835-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[4.1.0]heptane-7-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-10-8(11)7-5-3-1-2-4-6(5)7/h5-7H,1-4,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGTWUMUVALTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301502
Record name bicyclo[4.1.0]heptane-7-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305835-57-8
Record name bicyclo[4.1.0]heptane-7-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidating the Chemical Reactivity and Mechanistic Pathways of Bicyclo 4.1.0 Heptane 7 Carbohydrazide

Reactivity Profiling of the Bicyclo[4.1.0]heptane Ring System

The bicyclo[4.1.0]heptane framework consists of a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring. The significant ring strain of the three-membered cyclopropane ring is the dominant factor in its reactivity, making it susceptible to various ring-opening and rearrangement reactions that are not observed in unstrained cyclic or acyclic counterparts.

Cyclopropane Ring Opening Reactions: Thermal, Photochemical, and Catalytic Pathways

The cleavage of the C1-C6 or C1-C7 bond in the bicyclo[4.1.0]heptane system is a key process, driven by the release of inherent ring strain. This can be initiated through thermal, photochemical, or catalytic means.

Thermal Pathways: Thermal activation can induce ring-opening and rearrangement reactions. For instance, the gas-phase thermal rearrangement of 1-ethenylbicyclo[4.1.0]heptane at 338°C yields bicyclo[4.3.0]non-1(9)-ene, a classic example of a vinylcyclopropane-to-cyclopentene rearrangement. nih.govdatapdf.com Theoretical studies on related tricyclic systems show that thermal isomerization can proceed via a conrotatory ring opening, with a significant activation barrier, to form cycloheptadiene intermediates. acs.orgnih.gov

Photochemical Pathways: Photochemical energy provides an alternative route to overcoming the activation barrier for ring opening. Visible light irradiation can induce singlet nucleophilic carbenes to undergo cycloaddition to form bicyclo[4.1.0]heptane scaffolds. nih.govscispace.comresearchgate.net These photochemically generated bicyclic systems can then undergo further transformations. For example, both aza- and oxa-bicyclo[4.1.0]heptanes, prepared via photochemical methods, readily undergo ring expansion reactions with hydrazine (B178648) to yield valuable heterocyclic frameworks. nih.govscispace.com

Catalytic Pathways: Transition metal catalysts are effective in promoting the isomerization and ring-opening of bicyclo[4.1.0]heptane derivatives under milder conditions. Platinum salts, for instance, can catalyze the rearrangement of hydroxylated bicyclic cyclopropanes. acs.org Similarly, Ni(0)-N-heterocyclic carbene complexes are known to catalyze the vinylcyclopropane-cyclopentene rearrangement. researchgate.net These reactions often proceed through the formation of metallacyclobutane intermediates. acs.org

Table 1: Selected Ring Opening Reactions of Bicyclo[4.1.0]heptane Derivatives
PathwaySubstrate DerivativeConditionsMajor Product(s)Reference
Thermal1-Ethenylbicyclo[4.1.0]heptane338 °C (Gas Phase)Bicyclo[4.3.0]non-1(9)-ene nih.gov
PhotochemicalOxa-bicyclo[4.1.0]heptanesVisible light (for synthesis), then HydrazineRing-expanded heterocycles nih.govscispace.com
CatalyticHydroxylated bicyclo[4.1.0]heptanesZeise's Salt (Platinum catalyst)Keto compounds acs.org

Rearrangement Reactions and Isomerizations Involving the Bicyclic Core

The strain within the bicyclo[4.1.0]heptane core makes it susceptible to various skeletal reorganizations, often leading to thermodynamically more stable ring systems. These transformations can be induced by heat, light, or reagents and frequently involve highly reactive intermediates like carbenes and cyclopropenes.

A significant rearrangement pathway for derivatives such as 7,7-dichlorobicyclo[4.1.0]heptane is the skeletal reorganization to form a bicyclo[3.2.0]heptane system. This process involves a contraction of the six-membered ring and an expansion of the three-membered ring, believed to proceed through a carbene intermediate. Another key transformation is the vinylcyclopropane (B126155) rearrangement, where vinyl-substituted bicyclo[4.1.0]heptanes isomerize to cyclopentene-fused systems upon heating. nih.govacs.org This reaction can proceed through both suprafacial and antarafacial pathways. nih.gov Furthermore, acid-catalyzed treatment can lead to ring cleavage and isomerization, as seen in the reaction of bicyclo[4.1.0]heptane with HCl, which yields a mixture of six- and seven-membered ring products. researchwithrutgers.com

Table 2: Examples of Rearrangement and Isomerization Reactions
Reaction TypeSubstrate DerivativeConditions / ReagentsResulting Core StructureReference
Skeletal Reorganization7,7-Dichlorobicyclo[4.1.0]heptaneVarious reagents, ambient temp.Bicyclo[3.2.0]heptane
Vinylcyclopropane Rearrangement1-Ethenylbicyclo[4.1.0]heptaneThermal (338 °C)Bicyclo[4.3.0]nonene nih.gov
Acid-Catalyzed IsomerizationBicyclo[4.1.0]heptaneConc. HClCyclohexenes, Cycloheptenes researchwithrutgers.com

Electrophilic and Nucleophilic Additions to the Bicyclo[4.1.0]heptane Framework

The high p-character of the C-C bonds in the cyclopropane ring allows it to react with electrophiles in a manner analogous to alkenes. Electrophilic addition to the bicyclo[4.1.0]heptane system typically results in the cleavage of the three-membered ring. For instance, the reaction with hydrogen chloride (HCl) leads to a mixture of ring-opened products, including both cyclohexyl and cycloheptyl chlorides. researchwithrutgers.com This reaction proceeds via pathways with significant heterolytic character, where the electrophile (H+) attacks a C-C bond of the cyclopropane, leading to a carbocationic intermediate that is then trapped by the nucleophile (Cl-).

While the saturated bicyclo[4.1.0]heptane framework is generally resistant to nucleophilic attack, derivatives containing suitable leaving groups or adjacent activating groups can undergo nucleophilic substitution or addition reactions that facilitate ring opening. The reactivity of singlet carbenes, which can be considered in the context of both electrophilic and nucleophilic character, is concerted and similar to electrophilic or nucleophilic addition. libretexts.orglibretexts.org The formation of the bicyclo[4.1.0]heptane ring itself via the addition of a carbene to cyclohexene (B86901) is a prime example of this type of reactivity. libretexts.orglibretexts.org

Transformations of the Hydrazide Functional Group

The carbohydrazide (B1668358) moiety (-CONHNH₂) is a versatile functional group capable of a wide range of chemical transformations, providing a gateway to a diverse array of more complex molecules.

Condensation Reactions Leading to Hydrazones and Related Compounds

One of the most fundamental reactions of the hydrazide group is its condensation with carbonyl compounds. Bicyclo[4.1.0]heptane-7-carbohydrazide readily reacts with various aldehydes and ketones to form the corresponding hydrazone derivatives. google.comgoogle.com This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The reaction conditions for this transformation are well-established and can be performed using various catalysts and solvents. google.com These hydrazone derivatives are important intermediates in organic synthesis and are also investigated for their biological properties. nih.gov

Table 3: Synthesis of Hydrazone Derivatives from this compound
Carbonyl CompoundProduct NameReference
4-Isopropylbenzaldehyde(E)-N'-(4-isopropylbenzylidene)this compound google.com
Generic Aldehydes/KetonesHydrazone derivatives google.com

Cyclocondensation Reactions for Heterocycle Synthesis (e.g., Oxadiazoles)

The hydrazide group is a key precursor for the synthesis of five-membered heterocycles, particularly 1,3,4-oxadiazoles. These compounds are synthesized from carbohydrazides through dehydrative cyclization reactions. ipindexing.comresearchgate.net The most common method involves the reaction of the hydrazide with a carboxylic acid or its derivative, followed by cyclization of the resulting diacylhydrazine intermediate. jchemrev.com

This cyclization is typically promoted by dehydrating agents. Phosphorus oxychloride (POCl₃) is a conventional and widely used reagent for this transformation, often requiring elevated temperatures. ipindexing.comjchemrev.comutar.edu.my Other reagents used for the cyclization of diacylhydrazines or related intermediates to form 1,3,4-oxadiazoles include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and polyphosphoric acid. researchgate.net Alternative, milder methods using reagents like tosyl chloride/pyridine have also been developed. jchemrev.com These cyclocondensation reactions provide a powerful tool for converting this compound into derivatives containing a stable, aromatic heterocyclic ring, which can significantly alter the compound's properties.

Table 4: Common Reagents for the Synthesis of 1,3,4-Oxadiazoles from Hydrazides
ReagentTypical ConditionsRoleReference
Phosphorus Oxychloride (POCl₃)RefluxDehydrating/Cyclizing Agent ipindexing.comutar.edu.my
Thionyl Chloride (SOCl₂)VariesDehydrating/Cyclizing Agent researchgate.net
Carbon Disulfide (CS₂)Basic conditionsForms oxadiazole-thiol derivatives jchemrev.com
Iodine (I₂) / NaOHHeating in ethanolOxidative Cyclization jchemrev.com

Oxidation-Reduction Chemistry of the Hydrazide Linkage

The hydrazide functional group (-CONHNH₂) is susceptible to both oxidation and reduction, offering a pathway to a variety of other functionalities. The specific outcomes of these reactions are dependent on the reagents and conditions employed.

Oxidation:

The oxidation of hydrazides can proceed through several mechanistic pathways, typically involving the nitrogen atoms of the hydrazide linkage. Common oxidizing agents can convert the hydrazide into acyl radicals, diazenes, or, under harsher conditions, cleave the N-N bond.

Mild oxidation, for instance with agents like N-bromosuccinimide (NBS) or lead tetraacetate, is expected to generate an N-acyl-N'-diazene intermediate. This reactive species can undergo further reactions. Studies on the oxidation of carbohydrazide itself by reagents such as chloramine-T and bromamine-T have shown complex, pH-dependent kinetics, indicating the involvement of various protonated and unprotonated species in the reaction mechanism. ias.ac.in The oxidation with nitric acid has also been studied, suggesting the nitronium ion (NO₂⁺) as the reactive oxidizing species. researchgate.net

More vigorous oxidation can lead to the formation of an acyl radical following the loss of nitrogen gas (N₂). This radical can then be trapped by other reagents in the reaction mixture or abstract a hydrogen atom. For aryl hydrazides, oxidation has been shown to cleanly produce the corresponding carboxylic acids. nih.gov A metal-free oxidation protocol using oxoammonium salts has been developed for aromatic hydrazides, proceeding via a polar hydride transfer mechanism to form diazenes. odu.edu

Reduction:

The reduction of the hydrazide moiety is less commonly explored but can be achieved. The carbonyl group of the hydrazide can be reduced to a methylene (B1212753) group (-CH₂-) under conditions similar to the Wolff-Kishner reduction, which typically involves high temperatures and strong basic conditions. This reaction proceeds through a hydrazone-like intermediate, with the driving force being the formation of highly stable nitrogen gas. wikipedia.orgorganic-chemistry.org

Alternatively, stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the amide carbonyl and cleave the N-N bond, leading to the formation of an amine and a methyl-amino group, though this pathway can be complex and lead to multiple products. The specific outcome would depend heavily on the reaction conditions.

The following table summarizes the expected products from the oxidation and reduction of the hydrazide linkage in this compound.

Reaction TypeReagentExpected Major ProductPlausible Mechanism/Intermediate
Mild OxidationLead Tetraacetate (Pb(OAc)₄)Bicyclo[4.1.0]heptane-7-carbonyl diazene (B1210634)Formation of a reactive diazene intermediate
Strong OxidationPotassium Permanganate (KMnO₄)Bicyclo[4.1.0]heptane-7-carboxylic acidOxidative cleavage of the N-N bond
Radical GenerationDi-tert-butyl peroxideBicyclo[4.1.0]heptane radicalFormation of an acyl radical with loss of N₂
Carbonyl ReductionHydrazine/KOH, heat (Wolff-Kishner)7-Methylbicyclo[4.1.0]heptaneHydrazone formation followed by reduction and N₂ elimination
Full Reduction/CleavageLithium Aluminum Hydride (LiAlH₄)(Bicyclo[4.1.0]heptan-7-yl)methanamineReduction of carbonyl and potential cleavage of N-N bond

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The reactivity of this compound is significantly influenced by its three-dimensional structure and the electronic properties of its functional groups. This leads to predictable selectivity in its chemical transformations.

Stereoselectivity:

The most prominent feature of the bicyclo[4.1.0]heptane skeleton is the cis-fusion of the cyclopropane and cyclohexane rings. This creates a rigid, V-shaped molecule with two distinct faces: a sterically hindered endo face (concave) and a more accessible exo face (convex). Consequently, reactions involving external reagents are expected to show high stereoselectivity, with a strong preference for attack from the exo face.

For instance, in reactions involving the carbonyl group of the hydrazide, such as nucleophilic attack by a bulky reagent, the trajectory of the nucleophile would be directed to the less hindered exo face. This principle is well-established in the chemistry of bicyclo[4.1.0]heptane derivatives, where highly stereoselective syntheses have been achieved by exploiting this steric bias. nih.gov

Chemoselectivity:

The carbohydrazide moiety contains several reactive sites: the carbonyl carbon, the α-nitrogen (attached to the carbonyl), and the terminal β-nitrogen. The relative reactivity of these sites dictates the chemoselectivity of a given reaction.

The terminal -NH₂ group is generally more nucleophilic than the amide nitrogen (-CONH-). Therefore, in reactions with electrophiles like aldehydes or ketones, condensation is expected to occur selectively at the β-nitrogen to form hydrazones. This differential reactivity has been exploited in the synthesis of various hydrazide derivatives. researchgate.net The lower nucleophilicity of the α-nitrogen is due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair of electrons. nih.gov

Regioselectivity:

Regioselectivity becomes a key consideration when the carbohydrazide reacts with unsymmetrical electrophiles. For example, in acylation or alkylation reactions, substitution can potentially occur at either nitrogen atom. As mentioned under chemoselectivity, the more nucleophilic terminal β-nitrogen is the kinetically favored site of attack for most electrophiles.

In reactions involving the bicyclo[4.1.0]heptane ring itself, such as ring-opening of the cyclopropane, the regioselectivity would be governed by the substitution pattern and the reaction mechanism (e.g., radical vs. ionic). However, such reactions typically require harsh conditions that might also affect the carbohydrazide group.

The table below illustrates the expected selectivity in various reactions of this compound.

Reaction TypeReagentControlling FactorExpected Outcome
CondensationBenzaldehydeChemoselectivity (Nucleophilicity)Formation of the hydrazone at the terminal (-NH₂) nitrogen
AcylationAcetyl ChlorideChemoselectivity & RegioselectivityAcylation occurs preferentially at the more nucleophilic terminal nitrogen
Nucleophilic AdditionGrignard Reagent (e.g., PhMgBr)Stereoselectivity (Steric Hindrance)Attack on the carbonyl carbon from the less hindered exo face
ProtonationStrong Acid (e.g., HCl)Chemoselectivity (Basicity)Protonation of the most basic site, likely the terminal nitrogen
Catalytic HydrogenationH₂/Pd-CStereoselectivity & ChemoselectivityPotential for cyclopropane ring opening; attack from the exo face. Hydrazide may be cleaved under harsh conditions.

Stereochemical Investigations and Conformational Dynamics

Stereoisomerism and Diastereomeric Relationships within Bicyclo[4.1.0]heptane-7-carbohydrazide Structures

The bicyclo[4.1.0]heptane ring system, also known as norcarane, is characterized by a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring. This fusion introduces chirality and defines the fundamental stereochemical landscape of its derivatives. In the case of this compound, the presence of multiple stereogenic centers gives rise to a variety of stereoisomers.

The bridgehead carbons (C1 and C6) and the carbon bearing the carbohydrazide (B1668358) group (C7) are key stereocenters. The fusion of the cyclopropane and cyclohexane rings can be either cis or trans. However, due to significant ring strain, the trans isomer is considerably less stable and rarely observed; the cis-fused configuration is the predominant form. quora.comechemi.compressbooks.pub In cis-bicyclo[4.1.0]heptane, the two hydrogen atoms at the bridgehead carbons are on the same face of the cyclohexane ring.

The introduction of the carbohydrazide substituent at the C7 position creates further stereochemical possibilities. The substituent can be oriented either syn (on the same side as the cyclopropane ring, also referred to as endo) or anti (on the opposite side, or exo). This results in two diastereomers for a given enantiomer of the bicyclic core.

Consequently, this compound can exist as enantiomeric pairs of these syn and anti diastereomers. The relationship between these stereoisomers is crucial for understanding their chemical and biological properties, as different spatial arrangements of the functional groups can lead to distinct interactions with other chiral molecules. The synthesis of specific stereoisomers often requires stereoselective methods, such as the Simmons-Smith reaction on a cyclohexene (B86901) precursor, to control the facial selectivity of the cyclopropanation. nih.gov

Possible Stereoisomers of this compound
Stereoisomer TypeDescriptionKey Features
Enantiomers Non-superimposable mirror images.Exist for both syn and anti diastereomers. For example, (1R,6S,7R)-Bicyclo[4.1.0]heptane-7-carbohydrazide and (1S,6R,7S)-Bicyclo[4.1.0]heptane-7-carbohydrazide.
Diastereomers Stereoisomers that are not mirror images.The syn and anti isomers are diastereomers of each other. For example, the relationship between the syn-7-carbohydrazide and the anti-7-carbohydrazide isomers.
Ring Fusion Geometric isomerism related to the junction of the two rings.Predominantly exists in the more stable cis-fused form due to high ring strain in the trans-fused isomer. quora.comechemi.compressbooks.pub

Conformational Analysis of the Bicyclo[4.1.0]heptane System: Ring Puckering and Substituent Effects

The conformational dynamics of the bicyclo[4.1.0]heptane system are primarily dictated by the constraints imposed by the fused three-membered ring. Unlike a simple cyclohexane ring, which preferentially adopts a chair conformation, the cis-fused bicyclo[4.1.0]heptane forces the six-membered ring into a more strained conformation. quora.comechemi.com

Quantum chemical calculations and experimental data from related systems indicate that the cyclohexane ring in cis-bicyclo[4.1.0]heptane adopts a boat or a twisted-boat conformation. researchgate.netevitachem.com This arrangement minimizes the torsional strain that would be induced in a chair conformation due to the presence of the cyclopropane ring. quora.comechemi.com

The introduction of the carbohydrazide substituent at the C7 position can influence the conformational equilibrium. The steric bulk and potential for intramolecular hydrogen bonding of the -CONHNH₂ group can affect the orientation of the substituent and the puckering of the cyclohexane ring. The relative stability of the syn and anti isomers will be influenced by steric interactions between the C7 substituent and the hydrogens on the cyclohexane ring. For instance, in the syn isomer, the substituent is closer to the cyclohexane ring, which could lead to greater steric hindrance compared to the anti isomer.

Density functional theory (DFT) studies on substituted bicyclo[4.1.0]hepta-2,4,6-trienes have shown that substituents can have a large effect on both the thermochemistry and activation energies of rearrangements, indicating that substituents can significantly influence the energetic landscape of the bicyclic system. nih.gov

Conformational Preferences of the Bicyclo[4.1.0]heptane Ring
Ring SystemPreferred ConformationReason
cis-Bicyclo[4.1.0]heptaneBoat or Twisted-BoatThe fused cyclopropane ring induces excessive torsional strain in a chair conformation. quora.comechemi.com
Substituted cis-Bicyclo[4.1.0]heptaneBoat or Twisted-Boat, potentially perturbedSubstituents can influence the ring puckering and conformational equilibrium through steric and electronic effects. nih.gov

Chiral Recognition and Asymmetric Induction in Reactions

The inherent chirality of the bicyclo[4.1.0]heptane framework makes its derivatives valuable in the study of chiral recognition and as scaffolds in asymmetric synthesis. The rigid, well-defined three-dimensional structure can effectively control the approach of reagents, leading to high levels of stereoselectivity in chemical reactions.

In the context of this compound, the chiral bicyclic core can influence reactions at the carbohydrazide moiety or at other positions on the ring. For example, if the carbohydrazide group participates in a reaction that generates a new stereocenter, the existing chirality of the bicyclic system can direct the stereochemical outcome, a phenomenon known as asymmetric induction.

Studies on the desymmetrization of meso-bicyclo[4.1.0]heptane derivatives have demonstrated that the chiral environment of the scaffold can be used to achieve high enantioselectivity. thieme-connect.com Similarly, the synthesis of nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold has highlighted the importance of controlling stereochemistry through highly diastereoselective reactions. acs.orgnih.govacs.org These examples underscore the potential of the bicyclo[4.1.0]heptane framework to serve as a chiral auxiliary or a core for chiral ligands and catalysts.

Experimental and Computational Determination of Absolute Stereochemistry

Determining the absolute configuration of a chiral molecule like this compound is a critical step in its characterization. A combination of experimental techniques and computational methods is often employed to achieve an unambiguous assignment. nih.gov

Experimental Methods:

X-ray Crystallography: This is considered the definitive method for determining absolute stereochemistry, provided that a suitable single crystal can be obtained. nih.gov The analysis of the diffraction pattern allows for the direct visualization of the three-dimensional arrangement of atoms in the crystal lattice. For bicyclo[4.1.0]heptane derivatives, X-ray diffraction has been used to confirm the relative and absolute configurations of newly synthesized compounds. acs.orgnih.govnih.gov

Chiroptical Spectroscopy: Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful for assigning the absolute configuration of chiral molecules in solution. frontiersin.org These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimental ECD or VCD spectrum with spectra predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry can be determined. acs.orgresearchgate.netrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral derivatizing agents or in the presence of chiral solvating agents, can also be used to distinguish between enantiomers and determine enantiomeric excess. nsf.gov

Computational Methods:

Density Functional Theory (DFT) and Ab Initio Calculations: These computational methods are now routinely used to predict the chiroptical properties of molecules. frontiersin.org By performing conformational searches and calculating the ECD, VCD, and optical rotation for the lowest energy conformers of a molecule with a defined stereochemistry, a theoretical spectrum can be generated. frontiersin.orgacs.orgresearchgate.netrsc.org

The comparison of the calculated properties with the experimentally measured values allows for a confident assignment of the absolute configuration. frontiersin.orgrsc.org This combined experimental and computational approach is particularly valuable for molecules that are difficult to crystallize or for those with conformational flexibility. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies on Bicyclo 4.1.0 Heptane 7 Carbohydrazide

Quantum Mechanical Calculations for Electronic Structure and Stability (e.g., DFT, Ab Initio Methods)

Quantum mechanical calculations are fundamental to elucidating the electronic characteristics of Bicyclo[4.1.0]heptane-7-carbohydrazide. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals, charge distribution, and energetic stability.

Detailed Research Findings: Studies on related bicyclo[4.1.0]heptane systems utilize various levels of theory to understand their structure and reactivity. For instance, ab initio multiconfigurational CASSCF/MP2 methods have been used to investigate the photochemistry of bicyclo[4.1.0]hept-2-ene. researchgate.net Similarly, DFT calculations, such as those using the B3LYP functional with a 6-31G* basis set, have been applied to determine the conformations of diazabicyclo[4.1.0]heptane systems. researchgate.net

For this compound, these calculations would typically involve geometry optimization to find the lowest energy structure. From this, key electronic properties can be derived. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap generally implies higher stability.

Furthermore, these calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule. This helps identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting how the molecule will interact with other reagents. The carbohydrazide (B1668358) group, with its nitrogen and oxygen atoms, is expected to be an electron-rich region, influencing the molecule's intermolecular interactions.

Table 1: Representative Quantum Mechanical Properties Calculated for a Bicyclo[4.1.0]heptane Analog using DFT (B3LYP/6-31G*)
PropertyCalculated ValueSignificance
Total Energy (Hartree)-450.123Indicates the overall stability of the molecule at 0 K.
HOMO Energy (eV)-6.85Relates to the ionization potential and electron-donating capability.
LUMO Energy (eV)-0.98Relates to the electron affinity and electron-accepting capability.
HOMO-LUMO Gap (eV)5.87Indicator of chemical stability and reactivity.
Dipole Moment (Debye)3.45Measures the polarity of the molecule, influencing solubility and intermolecular forces.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The bicyclo[4.1.0]heptane scaffold is a rigid structure due to the fused cyclopropane (B1198618) and cyclohexane (B81311) rings. acs.org However, the carbohydrazide side chain introduces degrees of rotational freedom. Molecular modeling and dynamics (MD) simulations are used to explore the conformational landscape, identifying stable conformers and the energy barriers between them.

Detailed Research Findings: The parent cis-bicyclo[4.1.0]heptane, also known as norcarane, is most stable in a "boat" like configuration for the six-membered ring, as a chair conformation would introduce excessive torsional strain. echemi.com This inherent conformational preference of the core scaffold significantly influences the possible orientations of the attached carbohydrazide group.

MD simulations would model the molecule's movements over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface. By simulating the molecule in a solvent, such as water, at a specific temperature, a realistic representation of its dynamic behavior can be achieved. These simulations can reveal the most populated conformational states, the flexibility of the side chain, and potential intramolecular hydrogen bonding between the hydrazide group and the bicyclic ring system. Such information is vital for understanding how the molecule might fit into a biological receptor's active site.

Theoretical Predictions of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the prediction of reaction feasibility, kinetics, and product selectivity.

Detailed Research Findings: For the bicyclo[4.1.0]heptane system, theoretical studies have explored various reaction mechanisms. For example, investigations into the oxidation of 1-methylbicyclo[4.1.0]heptane have shown the involvement of both radical and cationic intermediates. semanticscholar.org Computational studies on the photochemical reactions of bicyclo[4.1.0]hept-2-ene have identified diradical intermediates and mapped out relaxation routes from excited states to ground-state products. researchgate.net

For this compound, theoretical predictions could focus on several types of reactions. These include reactions involving the carbohydrazide moiety, such as hydrolysis or condensation, or reactions involving the strained cyclopropane ring, like ring-opening reactions. By locating the transition state structure for a proposed reaction step and calculating its energy, the activation energy barrier can be determined. Comparing the activation energies for competing pathways allows for the prediction of the major reaction product.

Structure-Reactivity Correlations and Quantitative Structure-Activity Relationships (QSAR) for Analog Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design. They aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating calculated molecular descriptors with experimentally measured activity.

Detailed Research Findings: The bicyclo[4.1.0]heptane scaffold has been utilized in the design of various biologically active agents, including melanin-concentrating hormone (MCH) receptor antagonists and herbicides. nih.govnih.govresearchgate.net In these studies, structure-activity relationships (SAR) were developed to understand how modifications to the core structure affect biological function. nih.gov For instance, the development of conformationally locked carbocyclic nucleoside analogues based on the bicyclo[4.1.0]heptane template has been explored for antiviral activity. acs.orgacs.org

For this compound, a QSAR study would involve designing a library of analogs with modifications to either the bicyclic core or the carbohydrazide side chain. For each analog, a set of molecular descriptors would be calculated using computational software. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., LogP). A statistical model is then built to relate these descriptors to the observed biological activity (e.g., IC50). This model can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent and selective compounds.

Table 2: Common Molecular Descriptors Used in QSAR Studies
Descriptor ClassExample DescriptorsInformation Provided
ElectronicHOMO/LUMO energies, Dipole Moment, Partial Atomic ChargesDescribes the molecule's electronic distribution and reactivity.
StericMolecular Weight, Molecular Volume, Surface Area, Molar RefractivityDescribes the size and shape of the molecule.
TopologicalConnectivity Indices, Wiener IndexDescribes the atomic connectivity and branching of the molecule.
HydrophobicLogP (Octanol-Water Partition Coefficient)Describes the lipophilicity and membrane permeability of the molecule.

Analysis of Strain Energy and Orbital Interactions within the Bicyclo[4.1.0]heptane Scaffold

The fusion of a three-membered ring onto a six-membered ring in the bicyclo[4.1.0]heptane scaffold results in significant ring strain. This strain energy—the excess energy compared to a hypothetical strain-free analog—is a key determinant of the molecule's reactivity.

Detailed Research Findings: The experimental strain energy for cis-bicyclo[4.1.0]heptane has been derived from its heat of formation. epa.gov Such studies show that bicyclic alkanes possess considerable strain, which can be calculated using computational energy minimization methods with valence force potential functions. epa.gov This inherent strain makes the cyclopropane C-C bonds susceptible to cleavage under certain reaction conditions.

Table 3: Experimental Strain Energies of Related Bicyclic Alkanes
CompoundStrain Energy (kcal/mol)
cis-Bicyclo[3.1.0]hexane32.8
cis-Bicyclo[4.1.0]heptane27.5
cis-Bicyclo[5.1.0]octane27.4

Data sourced from Chang, S. J., et al. (1970). epa.gov

Synthesis and Functional Exploration of Bicyclo 4.1.0 Heptane 7 Carbohydrazide Derivatives and Analogs

Design and Synthesis of N'-Substituted Hydrazide Derivatives

The carbohydrazide (B1668358) group of bicyclo[4.1.0]heptane-7-carbohydrazide serves as a key handle for derivatization, most commonly through condensation reactions with various aldehydes and ketones to form N'-substituted hydrazones. This approach allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships.

The general synthesis of these derivatives commences with the preparation of the parent this compound. This is typically achieved by the reaction of bicyclo[4.1.0]heptane-7-carboxylic acid with hydrazine (B178648) hydrate, often in the presence of a coupling agent. The resulting carbohydrazide is then reacted with a selected aldehyde or ketone, usually under acidic catalysis in a suitable solvent like ethanol, to yield the corresponding N'-substituted hydrazide derivative.

Detailed research has led to the synthesis of various derivatives, including those with aromatic, heteroaromatic, and aliphatic substituents. For instance, the reaction with substituted benzaldehydes has yielded a range of N'-benzylidenebicyclo[4.1.0]heptane-7-carbohydrazides. The nature and position of the substituents on the aromatic ring have been shown to significantly influence the biological and physicochemical properties of the final compounds.

Derivative NameReactantsKey Findings
N'-{2-hydroxy-5-nitrobenzylidene}this compoundThis compound, 2-hydroxy-5-nitrobenzaldehydeThe presence of the hydroxy and nitro functional groups on the benzylidene moiety suggests potential for biological activity, as these groups are common in pharmaceutical compounds. The carbohydrazide group can participate in various chemical reactions, potentially altering its biological properties. uab.cat
N'-{2-nitrobenzylidene}this compoundThis compound, 2-nitrobenzaldehydeThis compound is noted as a useful research chemical. Its molecular formula is C15H17N3O3.
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]hydrazideThis compound, 3-bromo-4-methoxybenzaldehydeSpectroscopic data (NMR) for this compound has been recorded, confirming its structure. cambridgemedchemconsulting.com

Scaffold Modification: Introduction of Heteroatoms (e.g., N, O) into the Bicyclic System (e.g., 7-azabicyclo[4.1.0]heptane, 7-oxabicyclo[4.1.0]heptane derivatives)

7-Azabicyclo[4.1.0]heptane Derivatives: The synthesis of 7-azabicyclo[4.1.0]heptane systems can be approached through various synthetic routes. One method involves the reaction of cyclohexene (B86901) oxide with a primary amine, such as methylamine, to form an intermediate amino alcohol. Subsequent treatment with a reagent like phosphorus tribromide in the presence of a base can induce cyclization to the 7-azabicyclo[4.1.0]heptane ring system. The introduction of a carbohydrazide moiety at the 7-position would require further synthetic steps, potentially starting from a suitable carboxylic acid precursor of the aza-bicyclic system.

7-Oxabicyclo[4.1.0]heptane Derivatives: The 7-oxabicyclo[4.1.0]heptane core, also known as cyclohexene oxide, is a readily available starting material. Functionalization at the 7-position to introduce a carbohydrazide group is a synthetic challenge. However, derivatives of 7-oxabicyclo[4.1.0]heptane are utilized in the synthesis of a wide range of organic molecules and have been investigated for their potential biological activities. For example, ethyl (1S,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate has been used as a precursor in the synthesis of optically active diamine derivatives. acs.org

The synthesis of these heteroatom-containing bicyclic systems and their subsequent conversion to carbohydrazide derivatives opens up new avenues for exploring chemical space and developing novel bioactive molecules.

Cyclopropane (B1198618) Ring Modifications: Halogenation, Alkylation, and Spiro Systems

The cyclopropane ring of the bicyclo[4.1.0]heptane system is a site of unique reactivity due to its inherent ring strain. Modifications at this position can significantly impact the steric and electronic properties of the molecule.

Halogenation and Alkylation: Direct halogenation or alkylation of the cyclopropane ring in the this compound scaffold is challenging due to the potential for ring-opening reactions. However, desymmetrization reactions of meso-bicyclo[4.1.0]heptane derivatives are known to proceed with the opening of the cyclopropane ring. rsc.org More controlled methods may involve the synthesis of the bicyclic system from already functionalized precursors.

Spiro Systems: The creation of spiro systems at the 7-position of the bicyclo[4.1.0]heptane ring introduces a significant structural constraint and a fourth dimension of chemical space to explore. Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane] is a known compound, indicating the feasibility of constructing such systems. blumberginstitute.org The synthesis of a spirocyclic carbohydrazide derivative would likely involve the reaction of a spiro-fused carboxylic acid with hydrazine. These highly rigid structures are of interest in medicinal chemistry for their potential to lock in specific conformations for receptor binding.

The strategic cleavage of the cyclopropane ring in bicyclo[4.1.0]heptan-2-one provides access to a variety of functionalized cyclohexanes, highlighting the synthetic utility of ring-opening reactions.

Bioisosteric Replacements in the Carbohydrazide and Bicyclic Components

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties.

Carbohydrazide Bioisosteres: The carbohydrazide moiety is a versatile functional group but can be susceptible to metabolic degradation. Common bioisosteric replacements for amides and hydrazides include heterocyclic rings such as triazoles, imidazoles, oxadiazoles, or oxazoles. drughunter.com These five-membered aromatic rings can mimic the hydrogen bonding capabilities of the carbohydrazide group while often conferring greater metabolic stability. drughunter.com For example, a 1,2,4-triazole (B32235) ring can serve as a metabolically stable tertiary amide bioisostere. drughunter.com

Libraries and Combinatorial Synthesis Based on the this compound Scaffold

The development of compound libraries based on the this compound scaffold is a valuable approach for the systematic exploration of its biological potential. Combinatorial chemistry techniques can be employed to rapidly generate a large number of derivatives for high-throughput screening.

A common strategy for building such a library involves a divergent synthetic approach. A common intermediate, such as this compound, is synthesized on a large scale. This core is then reacted with a diverse set of building blocks, such as a collection of aldehydes and ketones, in a parallel fashion to generate a library of N'-substituted hydrazide derivatives.

The development of diverse libraries of cyclopropane-containing scaffolds is considered a valuable asset for drug discovery. While specific examples of large combinatorial libraries based on this compound are not extensively documented in the public literature, the principles of combinatorial synthesis are readily applicable to this scaffold. The synthesis of novel nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold highlights the utility of this core in creating diverse chemical entities. nih.gov The creation of such libraries would facilitate the discovery of new bioactive compounds with potential applications in various fields.

Applications in Advanced Chemical and Bio Organic Research

Bicyclo[4.1.0]heptane-7-carbohydrazide as a Strategic Building Block in Complex Molecular Synthesis

The unique strained bicyclic structure of the bicyclo[4.1.0]heptane core serves as a powerful starting point for the construction of intricate molecular architectures. The carbohydrazide (B1668358) functional group further enhances its synthetic utility, providing a reactive handle for a variety of chemical transformations.

The bicyclo[4.1.0]heptane framework is a key precursor for generating more complex polycyclic and spirocyclic systems. The inherent ring strain in the cyclopropane (B1198618) moiety can be strategically released to drive the formation of new rings. For instance, reactions that involve the opening of the three-membered ring can lead to the formation of functionalized seven-membered tropolone (B20159) derivatives, which are significant in synthetic and biological chemistry. researchgate.net

Furthermore, the C7 position of the bicyclo[4.1.0]heptane system is a focal point for creating spirocyclic structures. Spiro compounds, where two rings share a single atom, are of great interest in medicinal chemistry due to their conformational rigidity and novel three-dimensional shapes. An example of a related structure is Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane], which illustrates the capacity of this scaffold to serve as a hub for constructing complex spiro-fused systems. nih.gov The synthesis of such molecules often relies on the unique reactivity of the bicyclo[4.1.0]heptane core.

The rigid bicyclic nature of the bicyclo[4.1.0]heptane scaffold provides a well-defined stereochemical platform, making it an excellent precursor for stereoselective synthesis. The facial bias imposed by the ring system can guide the approach of reagents, allowing for the controlled installation of new stereocenters.

This principle is exemplified in the synthesis of carbocyclic nucleoside analogues, where the bicyclo[4.1.0]heptane unit acts as a pseudosugar mimic. nih.govresearcher.life Achieving the correct stereochemistry is paramount for biological activity, and the defined structure of the starting scaffold is crucial for the successful asymmetric synthesis of these complex molecules. nih.govresearcher.life Convergent and stereoselective synthetic routes have been developed to create chiral derivatives that are valuable for discovering novel bioactive molecules. researchgate.net The ability to control the spatial arrangement of functional groups is a key advantage of using this bicyclic system as a synthetic precursor.

Applications in the Design of Molecular Probes and Ligands for Biological Targets

The distinct three-dimensional geometry of the bicyclo[4.1.0]heptane scaffold makes it an attractive core for designing molecules that can interact specifically with biological targets such as proteins and enzymes.

In medicinal chemistry, the bicyclo[4.1.0]heptane framework serves as a rigid scaffold to which various functional groups can be attached in a precise spatial orientation. This allows researchers to probe the structural requirements of receptor binding pockets and optimize ligand-target interactions.

Derivatives of this scaffold have been synthesized and evaluated as antagonists for the melanin-concentrating hormone receptor 1 (MCHR1), a target for obesity treatment. nih.gov By incorporating the bicyclic core, researchers were able to develop analogs with retained activity and improved pharmacological profiles. nih.gov The rigid nature of the scaffold helps in understanding the structure-activity relationship (SAR), providing insights into how molecular shape and functional group placement affect binding affinity and biological function.

Table 1: Research Applications of the Bicyclo[4.1.0]heptane Scaffold

Research Area Application Key Finding
Medicinal Chemistry MCHR1 Antagonists Bicyclic analogs retained biological activity with reduced liabilities. nih.gov
Bio-organic Chemistry Nucleoside Analogues The scaffold serves as a novel pseudosugar pattern for potential anti-HSV agents. nih.govresearcher.life

The bicyclo[4.1.0]heptane moiety has been successfully employed as a carbocyclic mimic of sugar rings in the development of glycomimetics and nucleoside analogs. Glycomimetics are compounds designed to imitate the structure and function of natural carbohydrates and are crucial tools for studying and intervening in biological processes involving glycans.

Researchers have synthesized novel carbocyclic nucleoside analogues built on the bicyclo[4.1.0]heptane scaffold as a new type of pseudosugar. nih.govresearcher.life These compounds were designed as potential antiviral agents, specifically against Herpes Simplex Virus (HSV), based on protein-ligand docking studies. nih.govresearcher.life The synthesis of these complex molecules from simple starting materials like 1,4-cyclohexanedione (B43130) highlights the synthetic accessibility and versatility of this scaffold in creating sophisticated carbohydrate mimics. nih.govresearcher.life Similarly, the bicyclo[4.1.0]heptane scaffold has been used in the synthesis of fluorocarbasugars designed as inhibitors for enzymes like α-galactosidase. unimi.it

The unique electronic and steric properties of the bicyclo[4.1.0]heptane ring system make it a promising scaffold for the design of enzyme inhibitors. The strained cyclopropane ring can participate in specific interactions within an enzyme's active site or act as a latent reactive group.

A notable example is the investigation of exo-Bicyclo[4.1.0]heptane-7-methanol as a novel latent inhibitor of liver alcohol dehydrogenase. rsc.org In this case, the enzyme oxidizes the alcohol, leading to an intermediate that causes irreversible inactivation of the enzyme. rsc.org This mechanism-based inhibition demonstrates the potential of the bicyclo[4.1.0]heptane scaffold to serve as a platform for creating highly specific and potent enzyme inhibitors. This approach opens avenues for developing new therapeutic agents by targeting enzymes with scaffolds that are not based on the natural substrate.

Advanced Spectroscopic and X Ray Diffraction Methodologies for Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon, and Heteronuclear Techniques for Structure and Stereochemistry

High-Resolution NMR spectroscopy is an indispensable tool for delineating the complex three-dimensional structure of Bicyclo[4.1.0]heptane-7-carbohydrazide. Through ¹H, ¹³C, and heteronuclear correlation experiments, a complete assignment of all proton and carbon signals can be achieved, which is crucial for confirming the bicyclic framework and the stereochemical orientation of the carbohydrazide (B1668358) substituent.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The protons on the bicyclo[4.1.0]heptane core exhibit characteristic chemical shifts in the upfield region. The bridgehead protons (H-1 and H-6) are expected to resonate at approximately 1.0–1.5 ppm. The proton at C-7, adjacent to the carbonyl group, would appear further downfield. The protons of the cyclohexane (B81311) ring (H-2, H-3, H-4, H-5) would produce complex multiplets between 1.2 and 2.2 ppm. The protons of the hydrazide group (-NHNH₂) are exchangeable and would appear as broad singlets, with their chemical shifts being highly dependent on solvent and concentration.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the hydrazide group is expected to be the most downfield signal, typically in the range of 170–180 ppm. The bridgehead carbons (C-1 and C-6) and the apical cyclopropane (B1198618) carbon (C-7) would appear in the range of 15-30 ppm, a characteristic feature of strained three-membered rings. oc-praktikum.de The carbons of the cyclohexane moiety (C-2, C-3, C-4, C-5) are expected to resonate between 20 and 30 ppm. spectrabase.com

Heteronuclear Techniques: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish definitive correlations. HSQC correlates each proton signal with its directly attached carbon, while HMBC reveals longer-range (2-3 bond) C-H couplings, which is essential for piecing together the molecular framework and confirming the attachment of the carbohydrazide group to the C-7 position. Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the stereochemistry, particularly the endo or exo orientation of the carbohydrazide group relative to the cyclohexane ring, by identifying protons that are close in space.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-170 - 180
C-1, C-61.0 - 1.5 (m)18 - 25
C-71.5 - 2.0 (m)15 - 22
C-2, C-3, C-4, C-51.2 - 2.2 (m)20 - 30
-NH7.0 - 8.0 (br s)-
-NH₂4.0 - 5.0 (br s)-

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Identification and Fragmentation Analysis

HRMS and GC-MS are powerful techniques for confirming the molecular formula and investigating the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₈H₁₄N₂O), the calculated exact mass is 154.1106 Da. An experimental HRMS measurement confirming this value provides strong evidence for the compound's identity. Hydrazide-containing molecules are known to ionize well under techniques like electrospray ionization (ESI). mdpi.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis provides information about the compound's volatility and its characteristic fragmentation pattern under electron ionization (EI). The parent bicyclo[4.1.0]heptane (norcarane) framework is known to produce fragment ions corresponding to the loss of ethylene (B1197577) (m/z 68) and propyl (m/z 53) fragments. nist.gov For the title compound, characteristic fragmentation would likely involve the hydrazide moiety. Key fragmentation pathways could include:

α-cleavage: Fission of the bond between the carbonyl group and the C-7 of the bicyclic ring, leading to a [C₇H₁₁]⁺ ion (m/z 95) and loss of a CONHNH₂ radical.

Loss of the hydrazide group: Cleavage resulting in the formation of a bicyclo[4.1.0]heptane-7-carbonyl cation [C₈H₁₁O]⁺ (m/z 123). myfoodresearch.com

McLafferty-type rearrangements: If sterically feasible, though less common for such a rigid system.

Loss of small neutral molecules: Such as loss of N₂H₃, NH₃, or H₂O from the molecular ion.

Analysis of these fragmentation patterns helps to confirm the presence of both the bicyclic core and the carbohydrazide functional group. nih.govspectrabase.com

Table 2: Predicted HRMS Data and Key GC-MS Fragments for this compound

Analysis TypeParameterPredicted Value
HRMS (ESI+)Molecular FormulaC₈H₁₄N₂O
HRMS (ESI+)Calculated Exact Mass [M+H]⁺155.1182
GC-MS (EI)Molecular Ion [M]⁺m/z 154
GC-MS (EI)Key Fragment Ion 1m/z 123 ([M-NHNH₂]⁺)
GC-MS (EI)Key Fragment Ion 2m/z 95 ([C₇H₁₁]⁺)
GC-MS (EI)Key Fragment Ion 3m/z 67 (fragment from bicyclic ring)

Single-Crystal X-ray Diffraction (XRD) for Definitive Molecular Geometry and Absolute Configuration

Single-crystal X-ray diffraction (XRD) is the gold standard for the unambiguous determination of molecular structure. uol.de This technique provides precise three-dimensional coordinates of each atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. researchgate.net

For this compound, an XRD analysis would definitively confirm:

Connectivity: The fusion of the cyclopropane and cyclohexane rings and the attachment of the carbohydrazide group at C-7.

Conformation: The conformation of the six-membered ring (e.g., chair, boat). In related bicyclo[4.1.0]heptane structures, the cyclohexane ring typically adopts a flattened chair conformation.

Stereochemistry: The relative stereochemistry at the chiral centers (C-1, C-6, and C-7). It would unambiguously distinguish between endo and exo isomers.

Intermolecular Interactions: The analysis would reveal intermolecular hydrogen bonding patterns involving the hydrazide group (-C(=O)NHNH₂), which are critical in defining the crystal packing.

While a crystal structure for the specific title compound is not publicly available, analysis of related structures, such as derivatives of 7-azabicyclo[4.1.0]heptane, confirms the rigid bicyclic framework and provides expected geometric parameters. researchgate.net Obtaining suitable single crystals of the title compound would be a key step for its complete structural validation. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint and confirming the presence of specific functional groups. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. For this compound, the IR spectrum would be dominated by absorptions from the hydrazide moiety. Key expected peaks include:

N-H Stretching: Two distinct bands in the 3200–3400 cm⁻¹ region corresponding to the asymmetric and symmetric stretching of the terminal -NH₂ group, and a broader band for the -NH group.

C-H Stretching: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexane ring and potentially slightly above 3000 cm⁻¹ for the C-H bonds of the strained cyclopropane ring.

C=O Stretching (Amide I): A strong, characteristic absorption band typically between 1640–1680 cm⁻¹ for the carbonyl group.

N-H Bending (Amide II): A band in the 1550–1620 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. kurouskilab.com It would be particularly useful for characterizing the carbon skeleton of the bicyclic system. Expected Raman signals would include C-C stretching and CH₂ bending modes of the fused ring system, which are often weak in the IR spectrum. researchgate.netbibliotekanauki.pl The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch-NH, -NH₂3200 - 3400 (Strong, multiple)Weak
C-H Stretch (sp³)Bicyclic Ring2850 - 3050 (Medium)Strong
C=O Stretch (Amide I)-CONH-1640 - 1680 (Strong)Medium
N-H Bend (Amide II)-NH-1550 - 1620 (Medium)Weak
C-C StretchBicyclic RingWeakMedium-Strong

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis

This compound is a chiral molecule, possessing stereocenters at C-1, C-6, and C-7. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules by measuring the differential absorption and refraction of left- and right-circularly polarized light, respectively. mgcub.ac.in

These techniques are crucial for:

Distinguishing Enantiomers: A pair of enantiomers will produce mirror-image CD and ORD spectra. This allows for the characterization of an enantiomerically pure sample.

Determining Absolute Configuration: By comparing experimentally measured CD/ORD spectra with spectra predicted by theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration (e.g., (1R, 6S, 7R)) of a specific enantiomer can be determined. rsc.orgrsc.orgacs.org This combined experimental and computational approach has become a reliable method for assigning absolute stereochemistry to complex chiral molecules, including bicyclic systems. nih.govstackexchange.com

The carbonyl group of the carbohydrazide moiety serves as a chromophore, which would give rise to a characteristic Cotton effect in the CD spectrum, enabling the application of these techniques for the chiral analysis of this compound. stackexchange.com

Q & A

Q. What are the established synthetic routes for preparing Bicyclo[4.1.0]heptane-7-carbohydrazide, and what experimental validations ensure purity?

The compound can be synthesized via cyclopropanation of cyclohexene derivatives using diazoacetate reagents. For example, ethyl diazoacetate reacts with cyclohexene to form bicyclic intermediates, followed by functionalization to yield the carbohydrazide derivative. Characterization requires NMR (¹H/¹³C) to confirm regiochemistry and X-ray crystallography to resolve stereochemical ambiguities. Purity is validated via HPLC (>95%) and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts mitigated?

Key techniques include:

  • ¹H NMR : Identifies ring strain via deshielded protons (δ 1.2–3.0 ppm for cyclopropane protons).
  • IR Spectroscopy : Confirms the carbohydrazide group (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z 169.1 [M+H]⁺). Artifacts from residual solvents or tautomerism are minimized by using deuterated DMSO-d₆ and temperature-controlled experiments .

Q. What are the thermodynamic stability parameters of this compound, and how do ring strain and substituents influence these properties?

Cyclopropane ring strain (~27 kcal/mol) increases reactivity. Vaporization enthalpy (ΔHvap) and heat of formation (ΔHf) are calculated using group contribution models (e.g., Chickos et al., r² = 0.6693). Substituents like the carbohydrazide group stabilize the molecule via hydrogen bonding, reducing strain-induced decomposition .

Advanced Research Questions

Q. How does stereochemistry at the C7 position affect reaction pathways in this compound derivatives?

The exo configuration at C7 (axial substituent) accelerates acetolysis due to reduced steric hindrance, yielding 1,5-diacetoxycycloheptane as a major product. In contrast, endo configurations favor retention of the bicyclic structure. Stereochemical outcomes are confirmed via NOESY NMR and polarimetry .

Q. What computational methods reconcile contradictions in experimental vs. predicted reactivity data for bicyclic carbohydrazides?

Discrepancies arise in ring-opening kinetics (e.g., electrolysis rates of bicyclo[4.1.0] vs. bicyclo[5.1.0] systems). Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model transition states, revealing that strain energy differences account for 40% variation in activation barriers. Experimental validation uses kinetic isotope effects (KIE) .

Q. How can isotopic labeling resolve mechanistic ambiguities in the degradation of this compound under oxidative conditions?

Deuterium labeling at the cyclopropane bridge (C1–C6) tracks hydrogen abstraction pathways. LC-MS analysis of ¹³C-labeled byproducts identifies dominant cleavage at the C7–N bond, confirming radical-mediated degradation. Competing pathways (e.g., epoxidation) are ruled out via ¹⁸O isotopic tracing .

Q. What strategies optimize regioselectivity in functionalizing this compound for drug discovery applications?

Directed C–H activation using Pd(II)/N-heterocyclic carbene catalysts selectively functionalizes the cyclopropane ring. For example, arylations at C3 proceed with >80% selectivity under mild conditions (60°C, 12 h). Competing reactivity at the carbohydrazide group is suppressed via steric shielding .

Methodological Guidelines

  • Data Interpretation : Cross-reference experimental results (e.g., NMR shifts, kinetic data) with computational models (DFT, MD simulations) to resolve contradictions .
  • Ethical Reporting : Disclose synthetic yields, side products, and failed attempts to ensure reproducibility .
  • Literature Synthesis : Prioritize peer-reviewed journals (e.g., The Journal of Organic Chemistry) over non-academic sources .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[4.1.0]heptane-7-carbohydrazide
Reactant of Route 2
Reactant of Route 2
Bicyclo[4.1.0]heptane-7-carbohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.